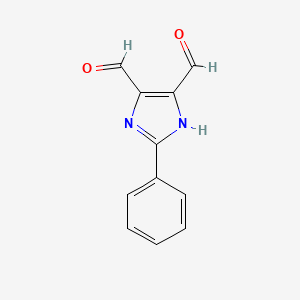
2-Phenyl-1H-imidazole-4,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1H-imidazole-4,5-dicarbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and two aldehyde groups at the 4 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde typically involves the cyclization of amido-nitriles or other precursor molecules under specific conditions. One common method involves the reaction of 2-hydroxy-1,2-diphenylethanone with thiourea in a solvent like DMF at elevated temperatures . The resultant intermediate can then be further reacted with appropriate reagents to introduce the aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 2-Phenyl-1H-imidazole-4,5-dimethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Phenyl-1H-imidazole-4,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks and catalysts.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
- 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid
- 2-Phenyl-1H-imidazole-4,5-dimethanol
- 4,5-Diphenyl-1H-imidazole
Comparison: 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide versatility in chemical modifications and potential biological activities. In contrast, 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid and 2-Phenyl-1H-imidazole-4,5-dimethanol have different functional groups that confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
171102-96-8 |
|---|---|
Formule moléculaire |
C11H8N2O2 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
2-phenyl-1H-imidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Clé InChI |
PFTZHGCACDPVNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(N2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




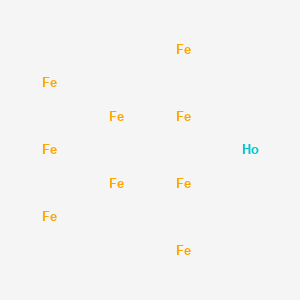
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
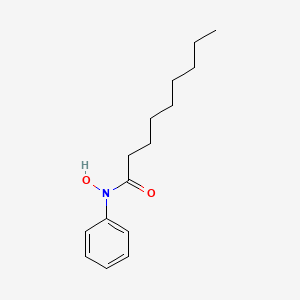
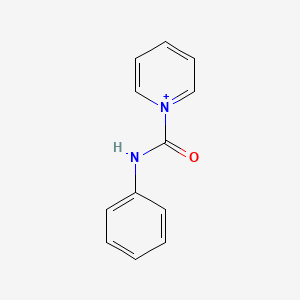

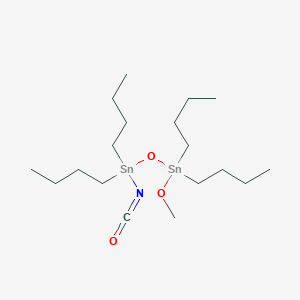

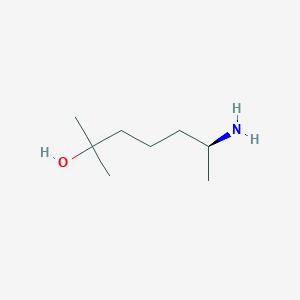
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
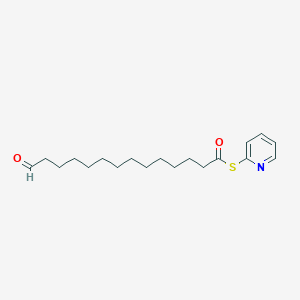
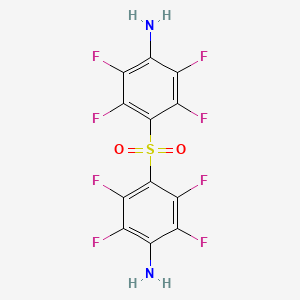
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
